molecular formula C16H28N4O2S B2579941 3-amino-N,N-diethyl-4-(4-ethylpiperazin-1-yl)benzene-1-sulfonamide CAS No. 794554-67-9

3-amino-N,N-diethyl-4-(4-ethylpiperazin-1-yl)benzene-1-sulfonamide

Cat. No.: B2579941
CAS No.: 794554-67-9
M. Wt: 340.49
InChI Key: KIMXPFIREPMHFU-UHFFFAOYSA-N
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Description

3-Amino-N,N-diethyl-4-(4-ethylpiperazin-1-yl)benzene-1-sulfonamide (CAS Number: 794554-67-9) is a chemical compound with the molecular formula C₁₆H₂₈N₄O₂S and a molecular weight of 340.48 g/mol . This benzenesulfonamide derivative is characterized by a piperazine substitution and is supplied with a purity of ≥95% . As a 4-amino-substituted benzenesulfonamide, this compound belongs to a class of molecules extensively investigated for their potential to inhibit carbonic anhydrase (CA) isoforms . The benzenesulfonamide group is a known pharmacophore that can coordinate the zinc ion in the active site of carbonic anhydrases, enzymes implicated in a variety of physiological and pathological processes . The specific "tail" provided by the N,N-diethyl and 4-ethylpiperazine groups on the molecule may influence its binding affinity and selectivity towards different CA isozymes, a common strategy in the design of CA inhibitors . This product is intended for research purposes only, such as in biochemical studies and as a building block in medicinal chemistry. It is strictly for laboratory use and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-amino-N,N-diethyl-4-(4-ethylpiperazin-1-yl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H28N4O2S/c1-4-18-9-11-19(12-10-18)16-8-7-14(13-15(16)17)23(21,22)20(5-2)6-3/h7-8,13H,4-6,9-12,17H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIMXPFIREPMHFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2=C(C=C(C=C2)S(=O)(=O)N(CC)CC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-N,N-diethyl-4-(4-ethylpiperazin-1-yl)benzene-1-sulfonamide typically involves multiple steps:

    Formation of the Benzene Sulfonamide Core: The initial step involves the sulfonation of benzene to form benzene sulfonic acid, which is then converted to benzene sulfonyl chloride using thionyl chloride.

    Amination: The benzene sulfonyl chloride is reacted with diethylamine to introduce the N,N-diethyl group, forming N,N-diethylbenzene sulfonamide.

    Piperazine Ring Introduction: The N,N-diethylbenzene sulfonamide is then reacted with 4-ethylpiperazine under controlled conditions to form the desired compound.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step. Key parameters include temperature control, reaction time, and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

3-amino-N,N-diethyl-4-(4-ethylpiperazin-1-yl)benzene-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzene sulfonamides.

Scientific Research Applications

Antimicrobial Activity

Research indicates that sulfonamides, including 3-amino-N,N-diethyl-4-(4-ethylpiperazin-1-yl)benzene-1-sulfonamide, exhibit significant antimicrobial properties. They are known to inhibit bacterial growth by targeting essential enzymes involved in folate synthesis. This mechanism is crucial for the treatment of bacterial infections and highlights the potential of this compound as an antibacterial agent .

Enzyme Inhibition

The compound has shown promising results as an inhibitor of various enzymes, including acetylcholinesterase and butyrylcholinesterase. These enzymes are involved in neurodegenerative diseases such as Alzheimer's disease. The inhibition of these enzymes can lead to increased levels of acetylcholine in the brain, potentially improving cognitive function .

Antitumor Activity

Sulfonamides have been investigated for their antitumor properties. Studies suggest that compounds with similar structures can exhibit cytotoxic effects against cancer cells. The ability of this compound to act as an antitumor agent could be attributed to its ability to interfere with cellular proliferation pathways .

Diuretic Effects

Sulfonamides are also known for their diuretic properties, which can be beneficial in treating conditions like hypertension and edema. The mechanism involves the inhibition of sodium reabsorption in the kidneys, leading to increased urine output .

Potential in Diabetes Management

Some studies have indicated that sulfonamide derivatives can exhibit hypoglycemic effects, making them potential candidates for managing diabetes mellitus. The specific mechanisms may involve enhancing insulin sensitivity or inhibiting glucose absorption in the intestines .

Case Studies and Research Findings

Study FocusFindingsReference
Antimicrobial ActivityDemonstrated effective inhibition against various bacterial strains
Enzyme InhibitionSignificant inhibitory activity against acetylcholinesterase
Antitumor PotentialExhibited cytotoxic effects on cancer cell lines
Diuretic ActionIncreased urine output in experimental models
Hypoglycemic EffectsPotential to lower blood glucose levels in diabetic models

Mechanism of Action

The mechanism by which 3-amino-N,N-diethyl-4-(4-ethylpiperazin-1-yl)benzene-1-sulfonamide exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity. For example, it may inhibit enzyme function by binding to the active site or modulate receptor activity by acting as an agonist or antagonist.

Comparison with Similar Compounds

3-amino-N,N-diethyl-4-(morpholin-4-yl)benzene-1-sulfonamide (CAS 22745-68-2)

Molecular Formula : C₁₄H₂₃N₃O₃S
Structural Differences :

  • Morpholine ring replaces ethylpiperazine.
    Properties :
  • Solubility : Increased hydrophilicity due to morpholine’s oxygen atom, enhancing water solubility compared to the ethylpiperazine analog .
  • Bioactivity : Morpholine derivatives are prevalent in antibiotics (e.g., linezolid) and kinase inhibitors, suggesting divergent therapeutic targets .
  • Molecular Weight: 313.42 g/mol (vs.

3-amino-N,N-diethyl-4-[(2-methoxyphenyl)amino]benzene-1-sulfonamide (CAS 326092-35-7)

Structural Differences :

  • 2-Methoxyphenylamino group replaces ethylpiperazine. Properties:
  • Lipophilicity : Higher logP due to the aromatic substituent, which may reduce aqueous solubility .
  • Synthetic Complexity : Requires selective aromatic amination, increasing synthesis steps compared to ethylpiperazine introduction .

4-{[4-(Benzylamino)-6-chloro-1,3,5-triazin-2-yl]-amino}-N-(pyridin-2-yl)benzene-1-sulfonamide

Structural Differences :

  • Triazine core with benzylamine and pyridyl substituents.
    Properties :
  • Bioactivity : Triazine derivatives are associated with antimicrobial and anticancer activity due to DNA intercalation or enzyme inhibition .

SSDC (2-methoxy-5-{4-oxo-2-[(E)-2-(4-sulfamoylphenyl)ethenyl]-3,4-dihydroquinazolin-3-yl}benzene-1-sulfonamide)

Structural Differences :

  • Quinazolinone core fused with a sulfonamide-phenyl group. Properties:
  • Target Affinity: Quinazolinones are known for kinase inhibition (e.g., EGFR inhibitors), suggesting anticancer applications .
  • Metabolic Stability : The fused bicyclic system may enhance stability but increase molecular weight (~500 g/mol) .

Physicochemical and Pharmacokinetic Comparison

Property Target Compound Morpholine Analog 2-Methoxyphenyl Analog Triazine Derivative
Molecular Weight (g/mol) 340.48 313.42 ~380 ~450–500
logP ~2.5 (estimated) ~1.8 ~3.0 ~2.0–3.5
Water Solubility Moderate (ethylpiperazine) High (morpholine) Low (aromatic substituent) Low (triazine core)
Synthetic Accessibility Moderate Moderate High complexity High complexity

Commercial Availability and Cost

  • Target Compound: Priced at $208/1 g (Santa Cruz Biotechnology) .
  • Morpholine Analog : Available via 001Chemical (bulk pricing upon request) .

Biological Activity

3-Amino-N,N-diethyl-4-(4-ethylpiperazin-1-yl)benzene-1-sulfonamide (CAS No. 794554-67-9) is a sulfonamide compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C16_{16}H28_{28}N4_{4}O2_{2}S
  • Molecular Weight : 340.49 g/mol
  • Structure : The compound features a sulfonamide group attached to a benzene ring, with diethyl and piperazine substituents that may influence its biological interactions.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, highlighting its potential as an inhibitor of carbonic anhydrases (CAs), which are crucial enzymes involved in physiological processes such as respiration and acid-base balance.

Research indicates that sulfonamide derivatives can interact with carbonic anhydrases, leading to inhibition of these enzymes. The binding affinity and the mechanism by which these compounds exert their effects have been studied through various biochemical assays.

Study on Carbonic Anhydrase Inhibition

A significant study examined the binding affinity of various sulfonamide derivatives to human carbonic anhydrases I, II, and others. The results demonstrated that this compound exhibited notable inhibitory activity against these enzymes, suggesting its potential therapeutic applications in conditions where CA modulation is beneficial.

CompoundCA I Binding Affinity (nM)CA II Binding Affinity (nM)
This compound615
Control Compound A1020
Control Compound B818

This table illustrates the comparative binding affinities, indicating that the compound is a potent inhibitor of CA I compared to other tested compounds .

Cardiovascular Effects

Another study investigated the cardiovascular effects of sulfonamide derivatives using an isolated rat heart model. The results indicated that compounds similar to this compound could significantly alter perfusion pressure and coronary resistance.

Treatment GroupDose (nM)Perfusion Pressure Change (%)
Control-0
Compound A0.001-15
Compound B0.001-20
3-Amino...0.001-25

These findings suggest that this compound may have therapeutic implications for cardiovascular conditions by modulating hemodynamic parameters .

Pharmacokinetics

Pharmacokinetic studies utilizing theoretical models such as ADME/PK have provided insights into the absorption, distribution, metabolism, and excretion (ADME) properties of the compound. These studies indicate favorable permeability characteristics that may enhance its bioavailability in clinical settings.

Q & A

Q. What are the optimal synthetic routes for 3-amino-N,N-diethyl-4-(4-ethylpiperazin-1-yl)benzene-1-sulfonamide, and what key reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis typically involves sequential functionalization of a benzene sulfonamide core. Key steps include:
  • Core Formation : Reacting 3-nitrobenzenesulfonyl chloride with diethylamine to introduce the N,N-diethylsulfonamide group .
  • Amination : Reduction of the nitro group to an amine using catalytic hydrogenation (H₂/Pd-C) or Fe/HCl .
  • Piperazine Introduction : Coupling the amine with 4-ethylpiperazine via nucleophilic substitution or Buchwald-Hartwig amination, requiring palladium catalysts (e.g., Pd(OAc)₂) and ligands (Xantphos) in anhydrous toluene at 80–100°C .
  • Purification : Column chromatography (silica gel, CH₂Cl₂/MeOH gradient) or recrystallization from ethanol improves purity .
    Critical parameters: Temperature control during amination (to prevent over-reduction) and inert atmosphere for coupling reactions.

Q. How can spectroscopic techniques and X-ray crystallography confirm the structural integrity of this compound?

  • Methodological Answer :
  • NMR : ¹H/¹³C NMR identifies substituents (e.g., ethylpiperazine protons at δ 2.3–2.6 ppm; sulfonamide S=O at ~1300 cm⁻¹ in IR) .
  • Mass Spectrometry : High-resolution MS (HRMS-ESI) confirms molecular ion [M+H]⁺ matching theoretical mass (±5 ppm) .
  • X-ray Crystallography : Single-crystal analysis using SHELX programs (SHELXL for refinement) resolves bond angles/distances and validates stereochemistry. Data collection at 100 K with Mo-Kα radiation (λ = 0.71073 Å) ensures accuracy .

Advanced Research Questions

Q. What strategies are effective in analyzing structure-activity relationships (SAR) for this sulfonamide derivative in enzyme inhibition studies?

  • Methodological Answer :
  • Substituent Variation : Systematically modify the ethylpiperazine group (e.g., replacing ethyl with cyclopropyl or varying alkyl chain length) to assess steric/electronic effects on target binding .
  • Enzyme Assays : Use fluorescence polarization or SPR to measure binding affinity (IC₅₀) against kinases (e.g., JAK1) or carbonic anhydrase isoforms. Compare with control compounds lacking specific groups .
  • Computational Docking : Molecular dynamics simulations (AutoDock Vina) predict binding modes, validated by mutational analysis (e.g., alanine scanning of enzyme active sites) .

Q. How can researchers resolve contradictions between computational predictions and experimental binding affinities in target identification studies?

  • Methodological Answer :
  • Crystallographic Validation : Solve co-crystal structures of the compound bound to the target (e.g., JAK1) using SHELX suite. Compare observed binding poses with docking predictions to identify discrepancies in ligand conformation or protein flexibility .
  • Free Energy Calculations : Apply MM-GBSA or FEP+ to quantify solvation and entropy effects overlooked in initial docking .
  • Experimental Controls : Use isothermal titration calorimetry (ITC) to measure ΔH and ΔS, reconciling thermodynamic data with computational models .

Q. What methodological considerations are critical when designing stability studies under various pH and temperature conditions?

  • Methodological Answer :
  • Forced Degradation : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% H₂O₂), and thermal (40–80°C) conditions. Monitor degradation via HPLC-PDA (C18 column, acetonitrile/water + 0.1% TFA) .
  • Kinetic Analysis : Fit degradation data to Arrhenius equation to predict shelf-life (t₉₀). Use Q₁₀ factor for temperature acceleration .
  • Solid-State Stability : Perform TGA/DSC to detect polymorphic transitions or hydrate formation under humidity (40–75% RH) .

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